
Abecarnil
Descripción general
Descripción
Abecarnil es un fármaco ansiolítico que pertenece a la familia de las β-carbolinas. Es un compuesto no benzodiazepínico que actúa como un agonista parcial en el sitio de benzodiazepina del receptor del ácido gamma-aminobutírico tipo A (GABA A). This compound se desarrolló inicialmente como un medicamento antiansiedad, pero no se ha desarrollado comercialmente para uso humano. En cambio, se ha utilizado principalmente en la investigación para el desarrollo de nuevos medicamentos sedantes y ansiolíticos .
Métodos De Preparación
La síntesis de abecarnil implica varios pasos, comenzando con la preparación de la estructura central de β-carbolina. Una ruta sintética común incluye la adición de Michael asimétrica con 2-bromonitroestireno usando un complejo quiral de níquel(II) como catalizador. Esto es seguido por una cascada de nitro-Mannich y lactamación, y finalmente, una descarboxilación de Krapcho para producir la lactama nitro
Análisis De Reacciones Químicas
Abecarnil experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar el núcleo de β-carbolina, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del anillo de β-carbolina, lo que lleva a la formación de diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Clinical Trials and Efficacy
Abecarnil has been investigated in various clinical trials for its efficacy in treating generalized anxiety disorder (GAD). A notable study involved 451 patients randomized to receive either this compound, placebo, or active controls over four weeks. Results indicated that while this compound was generally safe and well-tolerated, its efficacy was influenced by substantial placebo effects. The Hamilton Anxiety Scale scores improved significantly, but the differences between this compound and placebo were not consistently statistically significant .
Key Findings:
- Safety Profile : The most common side effect reported was drowsiness. No significant rebound or withdrawal symptoms were noted upon discontinuation of treatment .
- Onset of Action : Patients began to experience relief from anxiety symptoms within the first week of treatment .
- Long-term Efficacy : In continuation studies, this compound maintained its safety and efficacy profile over extended periods .
Comparative Studies
In comparative studies against established anxiolytics like alprazolam, this compound demonstrated comparable effects on anxiety reduction but with a potentially lower risk of abuse. In one study, both drugs produced similar sedative effects; however, subjects reported fewer adverse effects with this compound compared to alprazolam, suggesting a favorable safety margin .
Anticonvulsant Properties
This compound has also been explored for its anticonvulsant properties. Research indicates that it effectively raises the seizure threshold in various animal models. For instance, studies demonstrated that this compound could protect against seizures induced by pentylenetetrazol and other convulsants . This suggests its potential utility in treating epilepsy or seizure disorders.
Summary of Anticonvulsant Studies:
- Mechanism : Acts on GABA receptors to enhance inhibitory neurotransmission.
- Animal Models : Effective in rodent models and baboons, showing promise for further research in human applications .
Behavioral Studies
Research on the behavioral effects of this compound has shown that it can influence food consumption behaviors. In animal studies, administration of this compound prior to food presentation affected the consumption of palatable foods, indicating potential applications in addressing issues like overeating or addiction to palatable substances .
Summary of Clinical Findings on this compound
Study Type | Sample Size | Duration | Key Findings |
---|---|---|---|
Double-Blind Trial | 451 | 4 weeks | Significant improvement in anxiety scores; high placebo response |
Long-term Continuation | 323 | Up to 52 weeks | Maintained efficacy and safety; no withdrawal symptoms observed |
Comparative Study (Alprazolam) | 14 | Variable | Similar sedative effects; lower abuse potential with this compound |
Anticonvulsant Efficacy Overview
Animal Model | Seizure Type | Effectiveness |
---|---|---|
Mice | Pentylenetetrazol-induced | Significant protection against seizures |
Baboons | Myoclonic seizures | Effective in reducing seizure frequency |
Mecanismo De Acción
Abecarnil ejerce sus efectos actuando como un agonista parcial en el sitio de benzodiazepina del receptor GABA A. Esta interacción aumenta los efectos inhibitorios del ácido gamma-aminobutírico (GABA) en el sistema nervioso central, lo que lleva a efectos ansiolíticos. A diferencia de los agonistas completos, this compound produce principalmente efectos ansiolíticos con menos propiedades sedantes o relajantes musculares .
Comparación Con Compuestos Similares
Abecarnil es único entre los fármacos ansiolíticos debido a su actividad agonista parcial en el receptor GABA A. Compuestos similares incluyen:
Diazepam: Una benzodiazepina con actividad agonista completa en el receptor GABA A, conocida por sus efectos sedantes y relajantes musculares.
Alprazolam: Otra benzodiazepina con actividad agonista completa, comúnmente utilizada para el tratamiento de la ansiedad y los trastornos de pánico.
Imidazenil: Un compuesto no benzodiazepínico con actividad agonista parcial en el receptor GABA A, similar a this compound.
La actividad agonista parcial de this compound da como resultado menos efectos secundarios y menor potencial de abuso en comparación con los agonistas completos como diazepam y alprazolam .
Actividad Biológica
Overview of Abecarnil
This compound (isopropyl-6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate) is classified as a beta-carboline. It exhibits high affinity for benzodiazepine receptors, which are crucial in mediating anxiety and sedation responses in the central nervous system (CNS) . The compound is primarily investigated for its anxiolytic effects, particularly in treating generalized anxiety disorder (GAD).
This compound functions as a mixed agonist at benzodiazepine receptors, acting as both a full agonist at some subtypes and a partial agonist at others. This dual action may contribute to its efficacy in reducing anxiety without the sedative effects commonly associated with traditional benzodiazepines .
Pharmacokinetics
Research indicates that this compound is metabolically stable, allowing for consistent pharmacokinetic profiles across different dosages. Studies have shown that it maintains effective plasma concentrations over time, which is beneficial for sustained therapeutic effects .
Safety and Tolerability
Clinical trials have demonstrated that this compound is generally well tolerated. Common side effects reported include dizziness, unsteady gait, and lack of concentration, particularly at higher doses (20 mg and 40 mg). Notably, no significant sedative effects were observed even at these doses .
Efficacy in Anxiety Disorders
A series of double-blind, multicenter studies involving over 450 patients with GAD revealed that this compound significantly reduced anxiety symptoms as measured by the Hamilton Anxiety Scale. The average improvement was noted to be between 12-13 points after four weeks of treatment . However, due to substantial placebo effects, the efficacy of this compound compared to placebo was variable.
Long-term Use and Withdrawal Effects
Long-term studies have indicated that patients maintained on this compound do not experience rebound anxiety or withdrawal symptoms upon discontinuation. This aspect is particularly important in the context of anxiety treatments, where withdrawal can complicate therapy .
Summary of Clinical Findings on this compound
Study Type | Sample Size | Duration | Dosage Range | Key Findings |
---|---|---|---|---|
Double-blind trial | 451 | 4 weeks | 15-90 mg/day | Significant reduction in anxiety symptoms |
Long-term continuation study | 323 | Up to 52 weeks | Variable | No rebound or withdrawal symptoms observed |
Safety assessment | N/A | N/A | 1-40 mg (single/multiple) | Common side effects: dizziness, unsteady gait |
Case Study: Efficacy in Treatment-Resistant Anxiety
In a notable case involving a patient with treatment-resistant GAD, this compound was administered after standard treatments failed. The patient exhibited marked improvement within two weeks, with significant reductions in anxiety symptoms and no adverse reactions reported. This case underscores the potential of this compound as an alternative treatment option for resistant cases .
Case Study: Long-term Management
Another case involved a patient who remained on this compound for over six months. The patient reported stable anxiety levels without significant side effects. Upon discontinuation after this period, the patient did not experience rebound anxiety, suggesting that this compound may offer a safer profile for long-term management compared to traditional anxiolytics .
Propiedades
IUPAC Name |
propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFKILXOLJVUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149745 | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111841-85-1 | |
Record name | Abecarnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111841-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abecarnil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABECARNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.